molecular formula C11H12BrN3 B1499771 6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine CAS No. 947533-90-6

6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine

Cat. No.: B1499771
CAS No.: 947533-90-6
M. Wt: 266.14 g/mol
InChI Key: ZGWSYJPCKHPBPY-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine is a chemical compound with the molecular formula C12H11BrN3. It belongs to the class of imidazo[4,5-b]pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and a cyclopentyl group attached to the imidazo[4,5-b]pyridine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine typically involves multiple steps, starting with the formation of the imidazo[4,5-b]pyridine core. One common synthetic route includes the cyclization of an appropriate precursor, such as a 2-aminopyridine derivative, with a brominating agent and a cyclopentyl group donor under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable bases, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromates, hypobromites, and other oxidized derivatives.

  • Reduction Products: Derivatives lacking the bromine atom, such as 2-cyclopentyl-3H-imidazo[4,5-B]pyridine.

  • Substitution Products: Alkylated or arylated derivatives of the compound.

Scientific Research Applications

6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine is unique due to its specific structural features, such as the presence of the bromine atom and the cyclopentyl group. Similar compounds include:

  • 6-Bromo-3H-imidazo[4,5-b]pyridine: Lacks the cyclopentyl group.

  • 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine: Lacks the bromine atom.

  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Contains a phenyl group instead of a cyclopentyl group.

Properties

IUPAC Name

6-bromo-2-cyclopentyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c12-8-5-9-11(13-6-8)15-10(14-9)7-3-1-2-4-7/h5-7H,1-4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWSYJPCKHPBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC3=C(N2)C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669554
Record name 6-Bromo-2-cyclopentyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947533-90-6
Record name 6-Bromo-2-cyclopentyl-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947533-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-cyclopentyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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